Disodium azelate

Antioxidant Free Radical Scavenging Oxidative Stress

Azelaic acid's poor water solubility (2.4 g/L) limits aqueous formulation and its irritation profile reduces patient compliance. Disodium azelate (CAS 132499-85-5) eliminates these barriers as the freely water-soluble disodium salt. • Freely water-soluble - enables clear aqueous gels, toners & serums without co-solvents • HO• radical scavenging at 0.05-1.0 mM for UV/pollution-induced oxidative stress defense • Lower irritation vs. free azelaic acid - suitable for rosacea-prone & compromised skin Ideal hydrotrope for solubilizing hydrophobic actives in single-phase aqueous systems.

Molecular Formula C9H14Na2O4
Molecular Weight 232.18 g/mol
CAS No. 132499-85-5
Cat. No. B166650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium azelate
CAS132499-85-5
Molecular FormulaC9H14Na2O4
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
InChIKeyQFYNUCAKHMSPCY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Azelate (CAS 132499-85-5): Baseline Characteristics and Therapeutic Class Context for Procurement


Disodium azelate (CAS 132499-85-5), the disodium salt of the C9 dicarboxylic acid azelaic acid, is an anionic surfactant and viscosity-controlling agent utilized primarily in cosmetic and dermatological formulations [1]. It belongs to the class of medium-chain dicarboxylic acids (MCDAs), which also includes suberic (C8) and sebacic (C10) acids and their respective salts [2]. As a hydrotrope and emulsifier, it enhances the water solubility of hydrophobic actives and stabilizes emulsion systems [1].

Why Disodium Azelate Cannot Be Directly Substituted with Azelaic Acid or Other Dicarboxylate Salts


Generic substitution fails because disodium azelate differs fundamentally from its parent acid and structural analogs in key physicochemical and functional properties. While azelaic acid exhibits poor water solubility (2.4 g/L at 20°C ), disodium azelate is freely water-soluble, enabling aqueous formulation strategies not feasible with the acid form [1]. Furthermore, its ionic nature confers distinct membrane interactions and free radical scavenging mechanisms that are not observed with the undissociated acid [2]. These differences have direct implications for formulation stability, delivery efficiency, and biological activity, making simple molar equivalence insufficient for procurement decisions.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Disodium Azelate (CAS 132499-85-5)


Hydroxyl Radical Scavenging Activity: Disodium Azelate Exhibits Concentration-Dependent Inhibition of Tyrosine Hydroxylation

In a direct in vitro assay using the Fenton reaction, the disodium salt of azelaic acid (C92Na) at concentrations ranging from 0.05 mM to 1.0 mM significantly inhibited the hydroxylation of l-tyrosine to l-DOPA by hydroxyl radicals (HO•) [1]. This activity was comparable to that of the established hydroxyl radical scavenger mannitol under the same experimental conditions, indicating a specific HO• scavenging mechanism rather than a general antioxidant effect [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Aqueous Solubility Differential: Disodium Azelate Enables Formulations Unattainable with Parent Azelaic Acid

The conversion of the carboxylic acid groups to carboxylate salts dramatically alters solubility properties. Azelaic acid exhibits limited water solubility of 2.4 g/L at 20°C . In contrast, disodium azelate is freely soluble in water [1]. This difference of orders of magnitude in aqueous solubility enables formulation of clear aqueous solutions and hydrotropic systems that cannot be achieved with the parent acid.

Formulation Science Solubility Drug Delivery

Skin Irritation Potential: Disodium Salt Form Offers Reduced Irritation Compared to Free Azelaic Acid

Clinical experience with topical azelaic acid (15% gel) reports common adverse reactions including burning/stinging/tingling (29% of patients), pruritus (11%), and scaling/dry skin (8%) [1]. In contrast, the disodium salt form is described in formulation literature as "less likely to cause irritation than free azelaic acid" and is generally well tolerated by sensitive skin types [2].

Tolerability Dermatological Safety Formulation Optimization

Evidence-Backed Application Scenarios for Disodium Azelate Procurement


Aqueous Cosmetic Formulations Requiring High Active Payload Without Co-Solvents

Based on its high water solubility [1], disodium azelate is optimally suited for clear aqueous gels, toners, and serums where the parent acid would precipitate or require organic co-solvents. Its hydrotropic properties further enhance the solubility of other hydrophobic actives in the same formulation [2].

Antioxidant Skincare Products Targeting Hydroxyl Radical-Mediated Damage

Given its demonstrated hydroxyl radical scavenging activity at concentrations of 0.05-1.0 mM [1], disodium azelate should be prioritized in formulations intended to mitigate oxidative stress from UV exposure, pollution, or inflammatory processes where HO• radicals are implicated.

Sensitive Skin and Rosacea Formulations Requiring Reduced Irritation Potential

The salt form's lower irritation propensity compared to free azelaic acid [1] makes disodium azelate preferable for products intended for sensitive, rosacea-prone, or compromised skin barriers, where the stinging and burning associated with azelaic acid may limit compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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